Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

DHPS inhibition pterin binding site antifolate

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (CAS 20886-77-5) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazine ring, bearing two carbonyl groups at positions 5 and 7. With a molecular formula of C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol, this compound serves as the unsubstituted parent scaffold for several pharmacologically and industrially relevant derivative classes, including dihydropteroate synthase (DHPS) inhibitors targeting the pterin binding site , monoamine oxidase (MAO) inhibitors , and 4-deazatoxoflavins used as NAD⁺ mimetics in autorecycling oxidation catalysis.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 20886-77-5
Cat. No. B097293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
CAS20886-77-5
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H4N4O2/c11-5-3-1-2-7-10-4(3)8-6(12)9-5/h1-2H,(H2,8,9,10,11,12)
InChIKeyZIMDKZKMFQILPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (CAS 20886-77-5): Core Heterocyclic Scaffold for DHPS, MAO, and Autorecycling Oxidation Applications


Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (CAS 20886-77-5) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazine ring, bearing two carbonyl groups at positions 5 and 7 . With a molecular formula of C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol, this compound serves as the unsubstituted parent scaffold for several pharmacologically and industrially relevant derivative classes, including dihydropteroate synthase (DHPS) inhibitors targeting the pterin binding site [1], monoamine oxidase (MAO) inhibitors [2], and 4-deazatoxoflavins used as NAD⁺ mimetics in autorecycling oxidation catalysis [3]. It is commercially available at ≥95% purity from multiple research chemical suppliers .

Why Generic Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Analogs Cannot Be Interchanged in DHPS-Targeted and MAO-Focused Research Programs


The pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione scaffold exhibits highly position-sensitive structure–activity relationships that preclude simple analog substitution. In the DHPS inhibitor series, the presence or absence of a single N8-methyl group on the pyridazine ring alters enzymatic IC₅₀ by approximately 2-fold (Compound 1 IC₅₀ = 22 μM vs. Compound 19 IC₅₀ = 11 μM) [1], while side-chain carboxylic acid linker length modulates equilibrium dissociation constants (KD) from 3.21 nM to 188 nM [2]. For MAO inhibition, the pyrimido[4,5-c]pyridazine core directs selectivity toward MAO-A, whereas condensed pyridazines lacking the pyrimidine fusion preferentially inhibit MAO-B with little MAO-A effect [3]. Furthermore, 3-aryl substitution is essential for MAO-A inhibitory activity; the unsubstituted parent scaffold shows no reported MAO activity [3]. These steep SAR gradients mean that even regioisomeric or closely related heterocyclic analogs (e.g., pyridazino[4,5-d]pyrimidines, pyrazolo[3,4-c]pyridazines) exhibit fundamentally different target engagement profiles and cannot serve as drop-in replacements [1] [4].

Quantitative Differentiation Evidence for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione: Head-to-Head and Cross-Study Comparisons vs. Closest Analogs


DHPS Binding Site Orthogonality: Pterin-Pocket KD Values vs. Sulfonamide pABA-Site Mechanism

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione-based inhibitors bind the pterin binding pocket of dihydropteroate synthase (DHPS), a site structurally and mechanistically distinct from the p-aminobenzoic acid (pABA) binding pocket targeted by sulfonamide antibiotics [1]. Optimized derivatives within this series achieve equilibrium dissociation constants (KD) as low as 1.53 nM against Escherichia coli DHPS (EcDHPS), with the most potent compounds (e.g., compound 4721, KD = 1.53 nM; compound 4366, KD = 3.23 nM) exhibiting sub-nanomolar to low-nanomolar target affinity [1]. In contrast, sulfonamides such as sulfamethoxazole require a conformational change in DHPS to bind the pABA site and are susceptible to well-characterized resistance mutations in the folP gene [1] [2]. The pterin binding pocket is highly conserved across bacterial species and is not targeted by any currently marketed antibiotic class, making this mechanism orthogonal to existing DHPS-targeted therapies [2].

DHPS inhibition pterin binding site antifolate sulfonamide resistance antibacterial

N8-Demethylation SAR: 2-Fold DHPS IC₅₀ Improvement upon Removal of N8-Methyl Group

Within the 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine series, removal of the N8-methyl substitution on the pyridazine ring consistently and significantly improves DHPS inhibitory potency. In head-to-head enzyme activity assays, the N8-demethylated Compound 19 exhibited an IC₅₀ of 11 μM compared to an IC₅₀ of 22 μM for its N8-methylated counterpart Compound 1—a 2.0-fold potency gain [1]. This trend was corroborated across additional matched pairs: Compound 23 (demethylated) achieved an IC₅₀ of 18 μM vs. Compound 16 (methylated) at IC₅₀ = 32 μM (1.8-fold improvement) [1]. ITC and SPR biophysical measurements independently confirmed that demethylated analogs exhibit tighter binding, with KD values of 120 nM (Compound 19) vs. 280 nM (Compound 1) by SPR [1]. X-ray crystallography revealed that N8-demethylation allows the pyridazine scaffold to engage Asp101 in the pterin pocket through an optimized hydrogen bonding network [1].

structure–activity relationship DHPS inhibition N-methyl substitution enzyme assay

MAO-A Inhibitory Selectivity: Pyrimido[4,5-c]pyridazine Core Directs MAO-A vs. MAO-B Preference Relative to Condensed Pyridazine Analogs

The pyrimido[4,5-c]pyridazine scaffold confers MAO-A inhibitory selectivity, in contrast to closely related condensed pyridazines (e.g., 5H-indeno[1,2-c]pyridazin-5-ones) which preferentially inhibit MAO-B with little or no MAO-A effect [1]. The derivative 3-phenyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione (a direct 3-aryl substituted analog of the target scaffold) inhibits MAO-A with an IC₅₀ of 16.4 μM in rat brain mitochondrial preparations [2]. In the broader SAR context of Altomare et al. (1998), the pyrimidine-containing derivatives (including the pyrimido[4,5-c]pyridazine subclass) were characterized as reversible and selective MAO-A inhibitors, whereas the pyridazine-only congeners were reversible MAO-B inhibitors [1]. The pyrimido[4,5-c]pyridazine derivative designated as Compound 30 in that study displayed the highest MAO-A inhibitory activity among all pyridazine-containing compounds tested [1].

monoamine oxidase MAO-A inhibition MAO-B selectivity pyridazine neuropharmacology

4-Deazatoxoflavin Autorecycling Oxidation: >100% Yield Catalytic Turnover as NAD⁺ Mimetic

1,6-Dimethylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (4-deazatoxoflavin) and its 3-aryl derivatives function as NAD⁺ mimetics in the autorecycling oxidation of alcohols and amines, achieving carbonyl product yields exceeding 100% under weakly basic conditions due to spontaneous re-oxidation of the reduced catalyst by atmospheric oxygen [1]. The 4-deaza modification—replacement of the N-4 nitrogen atom present in the natural product toxoflavin with a carbon atom—is structurally defined by the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione core and is essential for the catalytic redox cycling properties [1] [2]. In contrast, the natural toxoflavin scaffold (pyrimido[5,4-e][1,2,4]triazine) exhibits potent toxicity due to redox cycling generating superoxide, limiting its utility [2]. 3,4-Disubstituted 4-deazatoxoflavin derivatives have been further immobilized on polystyrene supports, demonstrating heterogeneous catalytic oxidation with retained activity [3].

autorecycling oxidation 4-deazatoxoflavin NAD⁺ mimetic organocatalysis green chemistry

Regiospecific One-Pot Synthetic Efficiency vs. Multi-Step Routes to Competing Heterocyclic Cores

Substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones can be accessed via a regiospecific one-pot, three-component reaction of barbituric acid or N-substituted barbituric acids with arylglyoxal monohydrates and hydrazine sources, yielding target compounds in high yields and regioisomerically pure form after simple recrystallization [1]. This methodology, reported by Rimaz et al. (2015), produces 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-6-ethyl-7-thioxo analogs at 50 °C in ethanol, avoiding the multi-step sequences typically required for alternative fused pyridazine scaffolds such as pyrazolo[3,4-c]pyridazines or pyridazino[4,5-d]pyrimidines, which require separate cyclization steps and chromatographic purification [1] [2]. An earlier complementary route by Rimaz et al. (2010) further demonstrated that the reaction proceeds efficiently in water at room temperature with a catalytic amount of pyridine, highlighting the broad solvent and condition tolerance of this scaffold's synthesis [3].

one-pot synthesis regiospecific multicomponent reaction medicinal chemistry library synthesis

Veterinary Anti-Coccidiosis Activity: Patented Pyrimido[4,5-c]pyridazine Derivatives vs. Untargeted Heterocyclic Anticoccidials

Substituted pyrimido[4,5-c]pyridazine derivatives are the subject of a dedicated composition-of-matter patent (US 4,255,427) claiming their use in the treatment of coccidiosis in poultry and other animals [1]. This patent discloses that pyrimido[4,5-c]pyridazines of formula (I) exhibit in vitro and in vivo activity against Eimeria tenella, a primary causative agent of avian coccidiosis, both as standalone agents and in combination with diaveridine and sulphaquinoxaline [1]. The structural specificity is underscored by the patent's explicit limitation to pyrimido[4,5-c]pyridazines bearing defined substitution patterns (R¹ = benzyl/lower alkyl, R²/R³ = H, OH, CH₃, etc.), excluding other fused pyridazine regioisomers [1]. This indication space is distinct from the pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one class, which has instead been developed as PDE5 inhibitors for erectile dysfunction, demonstrating the divergent biological applications of closely related fused heterocyclic cores [2].

coccidiosis Eimeria tenella veterinary parasitology anticoccidial poultry

High-Value Application Scenarios for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Targeting Sulfonamide-Resistant DHPS via the Pterin Binding Pocket

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione serves as the optimal starting scaffold for structure-based design of DHPS inhibitors that engage the pterin binding pocket—a site not targeted by sulfonamides and highly conserved across Gram-negative and Gram-positive bacterial species [1]. As demonstrated by Zhao et al. (2012) and Snoke et al. (2025), the N8-unsubstituted core achieves IC₅₀ values as low as 11 μM with KD values reaching 1.53 nM for optimized derivatives bearing appropriate side-chain modifications [1] [2]. Procurement of the parent compound (CAS 20886-77-5) enables medicinal chemistry teams to install diverse R₁, R₂, and R₃ substituents without the potency penalty imposed by pre-existing N8-methylation, which reduces DHPS affinity approximately 2-fold [2]. The most advanced derivatives incorporating thiotetrazole or nitrile side chains at the R₂ position demonstrate measurable whole-cell target engagement (ΔTm up to 9.89 °C in HiBiT CETSA) and moderate antimicrobial activity against E. coli [1].

MAO-A Selective Inhibitor Development for CNS Disorders

The pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione scaffold directs MAO inhibitory activity toward the MAO-A isoform, unlike condensed pyridazine-only scaffolds (e.g., 5H-indeno[1,2-c]pyridazin-5-ones) that are selective for MAO-B [1]. The 3-phenyl-substituted derivative exhibits MAO-A IC₅₀ = 16.4 μM, and with appropriate substitution on the diazine nucleus, potency can be further modulated as shown in the SAR studies of Altomare et al. (1998) [1] [2]. The regiospecific one-pot synthetic methodology reported by Rimaz et al. (2010, 2015) enables rapid combinatorial library construction to explore 3-aryl and 6-alkyl/aryl substitution space for lead optimization . This scaffold is particularly relevant for programs seeking reversible MAO-A inhibitors as antidepressant or neuroprotective agents, where MAO-B-sparing activity is therapeutically desirable [1].

Autorecycling Oxidation Catalysis Using 4-Deazatoxoflavin Derivatives

The pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione core is the defining structural feature of 4-deazatoxoflavins—NAD⁺ mimetics capable of catalyzing the oxidation of alcohols and amines with >100% product yields via an autorecycling mechanism under atmospheric oxygen [1]. The 4-deaza modification (carbon at position 4 instead of nitrogen as in toxoflavin) eliminates the cytotoxic redox cycling associated with the natural product while preserving catalytic oxidation activity [1] [2]. 3,4-Disubstituted derivatives have been immobilized on polystyrene resins for heterogeneous catalysis applications, demonstrating the scaffold's versatility for both solution-phase and solid-supported oxidation methodologies . Synthetic chemistry groups developing green oxidation processes can leverage the efficient one-pot synthesis of 3-aryl derivatives from the parent scaffold using arylglyoxal monohydrates to rapidly access diverse catalyst libraries [2].

Veterinary Anticoccidial Drug Discovery Leveraging Patent-Validated Pyrimido[4,5-c]pyridazine Derivatives

The pyrimido[4,5-c]pyridazine scaffold is protected by US Patent 4,255,427 for anticoccidial applications, with demonstrated in vitro and in vivo efficacy against Eimeria tenella—the most economically significant coccidiosis pathogen in poultry [1]. The patent discloses that activity is retained both as monotherapy and in combination with the established anticoccidial agents diaveridine and sulphaquinoxaline, suggesting complementary mechanisms of action [1]. This scaffold occupies a structurally distinct chemical space relative to ionophore antibiotics (monensin, salinomycin) and triazine-based anticoccidials (toltrazuril), offering a differentiated starting point for resistance-breaking anticoccidial development [1]. The well-precedented synthetic accessibility of this scaffold via one-pot multicomponent reactions further supports its suitability for agricultural chemical lead optimization programs [2].

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